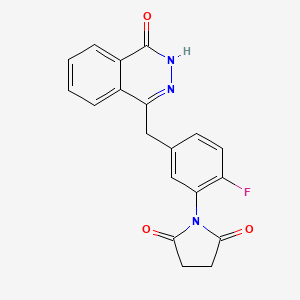

KU-0058684

Descripción

Propiedades

Número CAS |

623578-11-0 |

|---|---|

Fórmula molecular |

C19H14FN3O3 |

Peso molecular |

351.3 g/mol |

Nombre IUPAC |

1-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]pyrrolidine-2,5-dione |

InChI |

InChI=1S/C19H14FN3O3/c20-14-6-5-11(10-16(14)23-17(24)7-8-18(23)25)9-15-12-3-1-2-4-13(12)19(26)22-21-15/h1-6,10H,7-9H2,(H,22,26) |

Clave InChI |

YQSZNYLPVBOGPO-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)N(C1=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

KU0058684; KU-0058684; KU 0058684; KU58684; KU 58684; KU-58684 |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of KU-0058684, a Dual PARP and DNA-PK Inhibitor

Disclaimer: Initial research indicates that the compound KU-0058684 is a dual inhibitor of Poly (ADP-ribose) polymerase (PARP) and the DNA-dependent protein kinase (DNA-PK), rather than a Monopolar Spindle 1 (Mps1) kinase inhibitor. This guide will, therefore, focus on the mechanism of action of this compound in the context of PARP and DNA-PK inhibition. Due to the limited availability of specific preclinical data for this compound in peer-reviewed literature, this document will provide a comprehensive overview of the mechanisms of PARP and DNA-PK inhibition, supported by representative data and experimental protocols for this class of compounds.

Executive Summary

This compound is identified as a potent inhibitor of two key enzymes in the DNA damage response (DDR) network: Poly (ADP-ribose) polymerase (PARP) and the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). By targeting both the single-strand break (SSB) and double-strand break (DSB) repair pathways, this compound represents a therapeutic strategy to induce synthetic lethality in cancers with specific DNA repair deficiencies and to potentiate the effects of DNA-damaging agents like radiation and chemotherapy. This guide elucidates the core mechanisms of PARP and DNA-PK, details how their inhibition disrupts cellular processes, presents typical quantitative data for this inhibitor class, outlines key experimental protocols for their evaluation, and provides visual diagrams of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Dual Inhibition of PARP and DNA-PK

The primary mechanism of action of this compound is the simultaneous inhibition of PARP and DNA-PK, two critical enzymes in distinct but complementary DNA repair pathways.

PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerases, particularly PARP1 and PARP2, are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] Upon detecting an SSB, PARP1 binds to the damaged site and synthesizes long chains of poly (ADP-ribose) (PAR) onto itself and other acceptor proteins.[1][2] This PARylation process serves as a scaffold to recruit other DNA repair factors, such as XRCC1, to the site of damage.[1]

PARP inhibitors act by competing with the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) substrate at the catalytic site of PARP enzymes.[2][3] This not only prevents the synthesis of PAR chains but also "traps" the PARP enzyme on the DNA at the site of the break.[2] These trapped PARP-DNA complexes are highly cytotoxic as they obstruct DNA replication. When a replication fork encounters an unrepaired SSB or a trapped PARP complex, the fork can collapse, leading to the formation of a more complex and lethal DNA double-strand break (DSB).[3][4]

In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which is an error-free mechanism.[1] However, in cancer cells with mutations in key HR genes, such as BRCA1 or BRCA2, this repair pathway is deficient.[2] The inability to repair these PARP inhibitor-induced DSBs leads to genomic instability and ultimately cell death. This concept, where a deficiency in two genes or pathways simultaneously results in cell death while a deficiency in either one alone does not, is known as synthetic lethality .[2]

DNA-PK Inhibition and the Non-Homologous End Joining (NHEJ) Pathway

DNA-dependent protein kinase (DNA-PK) is a key component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks in human cells.[5] The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[5] The Ku heterodimer recognizes and binds to the broken DNA ends, subsequently recruiting and activating DNA-PKcs.[5] Activated DNA-PKcs then phosphorylates a variety of downstream targets, including itself, to facilitate the processing and ligation of the broken ends, completing the repair process.[5] While efficient, NHEJ is an error-prone pathway that can introduce small insertions or deletions at the repair site.[3]

Inhibitors of DNA-PK, such as this compound, target the ATP-binding site of the DNA-PKcs subunit, preventing the phosphorylation events necessary for NHEJ.[6] By blocking this major DSB repair pathway, these inhibitors can significantly enhance the cytotoxic effects of agents that induce DSBs, such as ionizing radiation and certain chemotherapies. In the context of a dual PARP/DNA-PK inhibitor, blocking NHEJ becomes particularly important. When PARP inhibition leads to DSBs, cancer cells might attempt to repair them using the error-prone NHEJ pathway. By simultaneously inhibiting DNA-PK, this compound effectively shuts down this alternative repair route, leading to a greater accumulation of lethal DNA damage.

Quantitative Data for PARP and DNA-PK Inhibitors

While specific quantitative data for this compound is not widely available in the public domain, the following table summarizes representative data for other well-characterized PARP and DNA-PK inhibitors to provide a comparative context.

| Compound | Target(s) | IC50 (Biochemical) | Cellular IC50 (Target Engagement) | Reference |

| Olaparib | PARP1/2 | ~5 nM | Not applicable | [7] |

| NU7441 | DNA-PK | 14 nM | Not applicable | [8] |

| KU-0060648 | DNA-PK, PI3K | 8.6 nM (DNA-PK) | 19 nM (MCF7 cells, p-DNA-PK) | [9][10] |

| AZD7648 | DNA-PK | 0.6 nM | Not applicable | [6][8] |

| CC-115 | DNA-PK, mTOR | 13 nM (DNA-PK) | Not applicable | [8] |

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

Experimental Protocols

The characterization of a dual PARP/DNA-PK inhibitor like this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and cellular effects.

Biochemical Kinase and PARP Activity Assays

-

Objective: To determine the in vitro inhibitory activity of the compound against purified PARP and DNA-PK enzymes.

-

Methodology:

-

DNA-PK Kinase Assay: Purified DNA-PK enzyme is incubated with a specific peptide substrate, ATP (often radiolabeled [γ-³²P]ATP), and varying concentrations of the inhibitor. The reaction is allowed to proceed for a defined period and then stopped. The amount of phosphorylated substrate is quantified using methods like scintillation counting or filter-binding assays. The IC50 value is calculated from the dose-response curve.

-

PARP Activity Assay: This assay typically uses a plate-based colorimetric or fluorescent method. Histones are coated onto a microplate to serve as a substrate for PARP. Purified PARP enzyme, NAD+, and varying concentrations of the inhibitor are added. The PARP enzyme incorporates biotinylated-ADP-ribose onto the histones. The amount of incorporated biotin (B1667282) is then detected using a streptavidin-HRP conjugate and a colorimetric substrate. The IC50 is determined from the resulting dose-response curve.

-

Cellular Target Engagement Assays

-

Objective: To confirm that the compound inhibits PARP and DNA-PK activity within intact cells.

-

Methodology:

-

PARP Inhibition (PAR levels): Cells are treated with a DNA-damaging agent (e.g., hydrogen peroxide) to stimulate PARP activity, in the presence or absence of the inhibitor. Cell lysates are then prepared, and the levels of PAR are quantified by Western blotting or ELISA using an anti-PAR antibody.

-

DNA-PK Inhibition (p-DNA-PKcs S2056): Cells are exposed to ionizing radiation to induce DSBs and activate DNA-PK. Cells are co-treated with the inhibitor at various concentrations. Cell lysates are analyzed by Western blotting using an antibody specific for the autophosphorylated form of DNA-PKcs at serine 2056, a key marker of its activation. A reduction in the p-DNA-PKcs signal indicates target engagement.[10]

-

DNA Damage and Repair Assays

-

Objective: To measure the impact of the inhibitor on DNA repair capacity.

-

Methodology:

-

γH2AX Foci Formation: H2AX is a histone variant that is rapidly phosphorylated (to form γH2AX) at the sites of DSBs. Cells are treated with a DNA-damaging agent with or without the inhibitor. After a period of time to allow for repair, the cells are fixed and stained with an antibody against γH2AX. The number of fluorescent foci per nucleus, visualized by microscopy, corresponds to the number of DSBs. An increase in the number and persistence of γH2AX foci in inhibitor-treated cells indicates impaired DSB repair.

-

Cell Viability and Clonogenic Survival Assays

-

Objective: To assess the cytotoxic and cytostatic effects of the inhibitor, alone or in combination with DNA-damaging agents.

-

Methodology:

-

Clonogenic Survival Assay: This is the gold standard for measuring the reproductive viability of cells after treatment. A known number of cells are seeded and treated with the inhibitor, a DNA-damaging agent (e.g., etoposide (B1684455) or radiation), or a combination of both.[10] After treatment, the cells are allowed to grow for 1-2 weeks until visible colonies form. The colonies are then stained and counted. A reduction in the number of colonies in the combination treatment group compared to the single-agent groups indicates sensitization.[10]

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: DNA Damage Response Pathways Inhibited by this compound.

Experimental Workflow Diagram

Caption: Experimental Workflow for a Dual PARP/DNA-PK Inhibitor.

References

- 1. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. DNA-PK compound (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]

- 10. Chemosensitization of cancer cells by KU-0060648, a dual inhibitor of DNA-PK and PI-3K - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive PARP Trapping Efficiency of KU-0058684: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the PARP trapping efficiency of the potent PARP inhibitor, KU-0058684. Despite extensive review of the scientific literature, specific quantitative data on the PARP trapping efficiency for this compound has not been publicly reported. The primary characterization of this compound in published studies focuses on its potent catalytic inhibition of PARP-1.

This document will provide a comprehensive overview of the PARP trapping phenomenon, its significance in the mechanism of action of PARP inhibitors, and the established experimental protocols for its quantification. While direct data for this compound is unavailable, this guide will equip researchers with the foundational knowledge and methodologies to assess this critical parameter.

Quantitative Data Summary

As of the latest available data, there is no published quantitative value for the PARP trapping efficiency of this compound. The key reported metric for this inhibitor is its catalytic inhibitory potency against PARP-1.

Table 1: Catalytic Inhibitory Potency of this compound

| Compound | Target | IC50 (nM) |

| This compound | PARP-1 | 3.2 |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

For comparative context, the following table summarizes the PARP trapping efficiencies of other well-characterized clinical PARP inhibitors. The potency of PARP trapping often correlates with the cytotoxic effects of these inhibitors.

Table 2: Comparative PARP Trapping Potency of Clinically Relevant PARP Inhibitors

| PARP Inhibitor | Relative PARP Trapping Potency |

| Talazoparib | Very High |

| Niraparib | High |

| Olaparib | Moderate |

| Rucaparib | Moderate |

| Veliparib | Low |

Note: The relative potencies are a general consensus from multiple studies and can vary based on the specific cell lines and experimental conditions used.

The PARP Trapping Mechanism

Beyond the catalytic inhibition of Poly(ADP-ribose) polymerase (PARP), a key mechanism of action for many PARP inhibitors is the "trapping" of PARP enzymes on DNA. This process converts PARP into a cytotoxic DNA lesion, which can lead to replication fork collapse and cell death, particularly in cancer cells with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations).

The process can be summarized as follows:

-

PARP1 binds to a site of single-strand DNA damage.

-

Upon binding, PARP1 becomes catalytically active and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.

-

This auto-PARylation leads to the dissociation of PARP1 from the DNA, allowing access for DNA repair proteins.

-

PARP inhibitors bind to the catalytic domain of PARP1, preventing PAR chain synthesis.

-

This inhibition of auto-PARylation "traps" the PARP1-inhibitor complex on the DNA, creating a physical obstruction to DNA replication and repair.

Experimental Protocols for Measuring PARP Trapping

Several methodologies are employed to quantify the trapping of PARP on DNA. These assays are crucial for characterizing the mechanism of action of novel PARP inhibitors.

Cellular Chromatin Fractionation and Immunoblotting

This biochemical method is a widely used technique to assess the amount of PARP bound to chromatin.

Protocol:

-

Cell Culture and Treatment: Culture cells of interest to a desired confluency. Treat the cells with the PARP inhibitor at various concentrations for a specified duration. A DNA-damaging agent, such as methyl methanesulfonate (B1217627) (MMS), is often co-administered to induce single-strand breaks and subsequent PARP recruitment.

-

Cell Lysis and Fractionation: Harvest the cells and perform subcellular fractionation to separate the soluble nuclear proteins from the chromatin-bound proteins. This is typically achieved using a series of buffers with increasing detergent concentrations and centrifugation steps.

-

Protein Quantification: Quantify the total protein concentration in both the soluble and chromatin-bound fractions using a standard protein assay (e.g., BCA assay).

-

Immunoblotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. Probe the membrane with a primary antibody specific for PARP1. A loading control for the chromatin fraction, such as Histone H3, should also be probed.

-

Detection and Analysis: Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities using densitometry software. The amount of trapped PARP is determined by the ratio of chromatin-bound PARP1 to the loading control.

Proximity Ligation Assay (PLA)

The proximity ligation assay is a more sensitive and in situ method for detecting and quantifying PARP-DNA complexes within intact cells.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with the PARP inhibitor and a DNA-damaging agent as described above.

-

Fixation and Permeabilization: Fix the cells with a crosslinking agent like formaldehyde (B43269) and then permeabilize the cell membranes to allow antibody entry.

-

Primary Antibody Incubation: Incubate the cells with two primary antibodies raised in different species that recognize PARP1 and a marker of chromatin (e.g., Histone H3 or γH2AX).

-

PLA Probe Incubation: Add secondary antibodies conjugated with unique oligonucleotides (PLA probes) that will bind to the primary antibodies.

-

Ligation and Amplification: If the two PLA probes are in close proximity (indicating that PARP1 is bound to chromatin), a ligase is added to join the oligonucleotides, creating a circular DNA template. This template is then amplified via rolling circle amplification.

-

Detection and Imaging: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA product. Visualize the resulting fluorescent spots using a fluorescence microscope. Each spot represents a single PARP1-chromatin interaction.

-

Quantification: Use image analysis software to count the number of PLA signals per cell nucleus. An increase in the number of signals in treated cells compared to control cells indicates PARP trapping.

Visualizations

Signaling Pathway

Caption: PARP1 signaling in DNA repair and the mechanism of PARP trapping by inhibitors.

Experimental Workflow

Caption: Workflow for assessing PARP trapping using chromatin fractionation and immunoblotting.

The Role of KU-Series ATM Inhibitors in the Attenuation of DNA Double-Strand Break Repair: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the KU-series of small molecule inhibitors targeting the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). This document will focus on the well-characterized compounds KU-55933 and KU-60019, as "KU-0058684" does not correspond to a known ATM inhibitor and is presumed to be a typographical error. We will explore the mechanism of action of these inhibitors, their impact on DNA double-strand break (DSB) repair, and provide detailed experimental protocols for their characterization.

Introduction to ATM and DNA Double-Strand Break Repair

DNA double-strand breaks are among the most cytotoxic forms of DNA damage. The cell has evolved sophisticated signaling networks to detect DSBs, arrest the cell cycle to allow for repair, and activate the appropriate repair pathways. A central player in this process is the ATM protein kinase.[1] In its inactive state, ATM exists as a non-covalent homodimer. Upon sensing a DSB, typically through the MRE11-RAD50-NBS1 (MRN) complex, ATM rapidly autophosphorylates on serine 1981, leading to its dissociation into active monomers.[2] These active monomers then phosphorylate a vast array of downstream substrates to orchestrate the DDR.

The two major pathways for repairing DSBs are Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). ATM plays a crucial role in promoting the high-fidelity HR pathway, particularly in the S and G2 phases of the cell cycle, by facilitating the resection of DNA ends to generate single-stranded DNA overhangs required for RAD51 loading and strand invasion.

KU-Series ATM Inhibitors: Mechanism of Action

The KU-series of compounds, including KU-55933 and KU-60019, are potent and selective inhibitors of ATM kinase activity.[1][3] They act as ATP-competitive inhibitors, binding to the kinase domain of ATM and preventing the phosphorylation of its downstream targets.[2] By inhibiting ATM, these compounds effectively cripple the cellular response to DSBs, leading to a failure to initiate cell cycle checkpoints and a reduced capacity for DNA repair. This sensitizes cancer cells to the cytotoxic effects of DNA-damaging agents, such as ionizing radiation and certain chemotherapeutics.[1][2]

Quantitative Data: Potency and Selectivity of KU-Series ATM Inhibitors

The following table summarizes the in vitro potency and selectivity of KU-55933, a representative compound of the KU-series.

| Compound | Target | IC50 / Ki | Selectivity vs. Other Kinases | Reference |

| KU-55933 | ATM | IC50: 12.9 nM / Ki: 2.2 nM | DNA-PK (IC50: 2.5 µM), PI3K (IC50: 16.6 µM), mTOR (IC50: 9.3 µM), ATR (highly selective) | [3] |

Experimental Protocols: In Vitro ATM Kinase Assay

This protocol describes a method for determining the in vitro potency of ATM inhibitors.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against ATM kinase.

Materials:

-

HeLa nuclear extract

-

Rabbit polyclonal anti-ATM antibody (C-terminal)

-

Protein A-Sepharose beads

-

Substrate: Glutathione S-transferase-p53N66 (N-terminal 66 amino acids of p53 fused to GST)

-

ATM assay buffer: 25 mM HEPES (pH 7.4), 75 mM NaCl, 3 mM MgCl2, 2 mM MnCl2, 50 µM Na3VO4, 500 µM DTT, 5% v/v glycerol

-

ATP

-

Test compound (e.g., KU-55933)

-

96-well plates

-

Phospho-serine 15 p53 antibody

-

Goat anti-mouse HRP-conjugated secondary antibody

-

ELISA detection reagents

Procedure:

-

Immunoprecipitation of ATM:

-

Incubate HeLa nuclear extract with rabbit polyclonal anti-ATM antibody in immunoprecipitation buffer.

-

Add Protein A-Sepharose beads to the mixture and incubate for 1 hour to isolate ATM-antibody complexes.

-

Centrifuge to pellet the beads and wash to remove unbound proteins.

-

-

Kinase Reaction:

-

Resuspend the ATM-containing Sepharose beads in ATM assay buffer.

-

In a 96-well plate, incubate the ATM beads with 1 µg of GST-p53N66 substrate in the presence of various concentrations of the test compound or DMSO (vehicle control) for 10 minutes at 37°C with gentle shaking.

-

Initiate the kinase reaction by adding ATP to a final concentration of 50 µM.

-

Incubate for an additional 1 hour at 37°C.

-

-

Detection of Substrate Phosphorylation (ELISA):

-

Centrifuge the plate to pellet the ATM-containing beads.

-

Transfer the supernatant containing the phosphorylated substrate to a new 96-well plate pre-coated to bind GST.

-

Incubate at room temperature for 1.5 hours to allow the GST-p53N66 to bind to the plate.

-

Wash the plate with PBS.

-

Add the phospho-serine 15 p53 primary antibody and incubate.

-

Wash and add the HRP-conjugated secondary antibody.

-

Wash and add the ELISA detection reagent.

-

Measure the absorbance or luminescence to quantify the amount of phosphorylated substrate.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by KU-series ATM inhibitors and a typical experimental workflow for their evaluation.

Caption: DNA Damage Response Pathway and the Point of Inhibition by KU-Series Compounds.

Caption: A typical experimental workflow for the preclinical evaluation of ATM inhibitors.

Conclusion

The KU-series of ATM inhibitors, exemplified by KU-55933 and KU-60019, are powerful tools for both basic research and as potential therapeutic agents. By potently and selectively inhibiting the kinase activity of ATM, these compounds disrupt the cellular response to DNA double-strand breaks, leading to defects in DNA repair and cell cycle checkpoint control. This mechanism of action underlies their ability to sensitize cancer cells to DNA-damaging therapies. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of ATM inhibitors as a promising strategy in oncology.

References

- 1. ATM in DNA repair in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of ATM kinase activity does not phenocopy ATM protein disruption: Implications for the clinical utility of ATM kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. IC50 Calculator | AAT Bioquest [aatbio.com]

Synthetic Lethality Partners of KU-0058684: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

KU-0058684, also known as VER-50589, is a potent and specific inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are integral to oncogenic signaling pathways and the DNA damage response (DDR). The inhibition of HSP90 by this compound leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis in cancer cells. This technical guide explores the concept of synthetic lethality in the context of this compound, providing a framework for identifying and validating novel therapeutic combinations. We present a summary of potential synthetic lethal partners, detailed experimental protocols for their identification and validation, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to this compound (VER-50589) and HSP90 Inhibition

This compound (VER-50589) is a small molecule inhibitor that targets the N-terminal ATP-binding pocket of HSP90, thereby inhibiting its chaperone activity.[1] This leads to the proteasomal degradation of HSP90 client proteins.

Table 1: Key Characteristics of this compound (VER-50589)

| Property | Value | Reference(s) |

| Target | Heat Shock Protein 90 (HSP90) | [1] |

| IC50 for HSP90β | 21 nM | [1] |

| Mechanism of Action | ATP-competitive inhibition of HSP90 | [2] |

| Cellular Effects | Degradation of client proteins, cell cycle arrest, apoptosis | [3][4] |

HSP90's clientele is extensive and includes key proteins in various signaling pathways critical for cancer cell survival and proliferation.

Table 2: Major HSP90 Client Proteins and Associated Signaling Pathways

| Pathway | Key Client Proteins |

| PI3K/Akt/mTOR Signaling | Akt, PI3K, mTOR |

| MAPK Signaling | Raf-1, MEK, ERK |

| Cell Cycle Regulation | Cdk4, Cdk6, Cyclin D |

| DNA Damage Response | BRCA1, BRCA2, CHK1, ATM |

| Receptor Tyrosine Kinases | HER2, EGFR, MET |

| Transcription Factors | p53, HIF-1α |

The Principle of Synthetic Lethality with HSP90 Inhibition

Synthetic lethality describes a genetic interaction where the simultaneous loss of two genes results in cell death, while the loss of either gene alone is viable. In the context of cancer therapy, this concept is applied by combining a drug that inhibits a specific protein (like this compound inhibiting HSP90) with a pre-existing genetic alteration in the cancer cell or with another targeted therapy.

Given HSP90's role in maintaining the stability of numerous oncoproteins and DNA repair proteins, its inhibition can create vulnerabilities that can be exploited by targeting a parallel pathway.

Potential Synthetic Lethal Partners of this compound

While direct, high-throughput screens for synthetic lethal partners of this compound are not extensively published, we can infer potential partners based on the known functions of HSP90 and preclinical data from other HSP90 inhibitors.

DNA Damage Response (DDR) Pathway Inhibitors

HSP90 is a key regulator of multiple proteins involved in DNA repair pathways, including homologous recombination (HR) and base excision repair (BER).[5] Inhibition of HSP90 can lead to a state of "BRCAness" or HR deficiency. Therefore, combining this compound with inhibitors of other DDR pathways, such as PARP inhibitors, could be a powerful synthetic lethal strategy.[6]

Table 3: Potential Synthetic Lethal Interactions with DDR Inhibitors

| Combination Partner | Rationale | Potential for Synergy |

| PARP Inhibitors (e.g., Olaparib, Rucaparib) | HSP90 inhibition compromises HR repair, sensitizing cells to PARP inhibition which targets single-strand break repair. | High |

| ATR Inhibitors | ATR is a key kinase in the response to replication stress. Co-inhibition may overwhelm the cell's ability to cope with DNA damage. | Moderate to High |

| CHK1 Inhibitors | CHK1 is a critical cell cycle checkpoint kinase activated by DNA damage. Its inhibition, combined with HSP90i-induced genomic instability, could be lethal. | Moderate to High |

Inhibitors of Oncogenic Signaling Pathways

Cancer cells are often addicted to specific oncogenic signaling pathways. While HSP90 inhibition can dampen these pathways by degrading key components, cancer cells can sometimes develop resistance through feedback loops or parallel pathway activation. Combining this compound with inhibitors that target other nodes in these pathways can create a more complete and durable response.

Table 4: Potential Synthetic Lethal Interactions with Signaling Pathway Inhibitors

| Combination Partner | Rationale | Potential for Synergy |

| PI3K/mTOR Inhibitors | Dual targeting of the PI3K/Akt/mTOR pathway can overcome feedback activation and lead to enhanced apoptosis.[7][8][9] | High |

| MEK Inhibitors | Co-inhibition of the MAPK pathway at different points can prevent resistance and induce a stronger anti-proliferative effect. | High |

| BRAF Inhibitors (in BRAF-mutant cancers) | HSP90 stabilizes mutant BRAF. Combining an HSP90 inhibitor with a BRAF inhibitor can lead to a more profound and sustained inhibition of the MAPK pathway. | High |

Experimental Protocols

This section provides detailed methodologies for key experiments to identify and validate synthetic lethal partners of this compound.

High-Throughput siRNA Screening for Synthetic Lethal Partners

This protocol outlines a general workflow for a high-throughput siRNA screen to identify genes whose knockdown sensitizes cancer cells to this compound.

Materials:

-

Cancer cell line of interest

-

siRNA library (e.g., targeting the kinome, druggable genome, or whole genome)

-

This compound (VER-50589)

-

Lipofectamine RNAiMAX or other suitable transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

96-well or 384-well cell culture plates

-

CellTiter-Glo Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in 96-well or 384-well plates at a density that will result in 60-80% confluency at the time of transfection.

-

siRNA Transfection (Day 1):

-

Prepare two sets of plates for each siRNA: one for treatment with this compound and one for a vehicle control (DMSO).

-

In a separate plate, dilute the siRNA from the library in Opti-MEM.

-

In another plate, dilute the transfection reagent in Opti-MEM.

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.

-

Add the siRNA-lipid complexes to the cells.

-

-

Drug Treatment (Day 2):

-

24 hours post-transfection, replace the medium with fresh medium containing either a sub-lethal concentration of this compound or DMSO vehicle. The concentration of this compound should be determined beforehand to cause minimal cell death on its own.

-

-

Cell Viability Assay (Day 5-7):

-

After 72-96 hours of drug treatment, assess cell viability using the CellTiter-Glo assay according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the luminescence readings of the this compound-treated wells to the corresponding DMSO-treated wells for each siRNA.

-

Calculate a Z-score or a similar statistical measure to identify siRNAs that cause a significant decrease in cell viability in the presence of this compound compared to the vehicle control. "Hits" are genes whose knockdown demonstrates a synthetic lethal interaction.

-

Combination Drug Synergy Assay

This protocol describes how to assess the synergistic effects of this compound with a potential partner drug using a cell viability assay.

Materials:

-

Cancer cell line of interest

-

This compound (VER-50589)

-

Partner drug

-

96-well cell culture plates

-

MTT or MTS cell viability assay reagents

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in 96-well plates and allow them to attach overnight.

-

Drug Treatment:

-

Prepare serial dilutions of this compound and the partner drug, both alone and in combination at a constant ratio (e.g., based on their respective IC50 values).

-

Treat the cells with the single agents and the combinations for 72 hours. Include a vehicle control (DMSO).

-

-

Cell Viability Assay:

-

Perform an MTT or MTS assay according to the manufacturer's protocol.[10]

-

For the MTT assay, add MTT reagent and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm.

-

For the MTS assay, add MTS reagent and read the absorbance at 490 nm after 1-4 hours.

-

-

Synergy Analysis:

-

Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control.

-

Use the Chou-Talalay method to calculate the Combination Index (CI).[11][12][13][14][15]

-

CI < 1 indicates synergy.

-

CI = 1 indicates an additive effect.

-

CI > 1 indicates antagonism.

-

-

Software such as CompuSyn can be used for this analysis.

-

Western Blotting for HSP90 Client Protein Degradation

This protocol is for confirming the on-target effect of this compound by assessing the degradation of known HSP90 client proteins.

Materials:

-

Cancer cell line of interest

-

This compound (VER-50589)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against HSP90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[16]

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.[17][18][19]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the extent of client protein degradation.

Visualizing Pathways and Workflows

Signaling Pathways

Experimental Workflows

Conclusion

The HSP90 inhibitor this compound holds significant promise as an anticancer agent. Its therapeutic potential can be further enhanced by identifying and exploiting synthetic lethal interactions. This guide provides a comprehensive framework for researchers to explore these interactions, from identifying potential partners based on the underlying biology of HSP90 to providing detailed protocols for experimental validation. The systematic application of these approaches will be crucial in developing novel and effective combination therapies for cancer treatment.

References

- 1. selleckchem.com [selleckchem.com]

- 2. VER-50589 CAS#: 747413-08-7 [amp.chemicalbook.com]

- 3. Development of VER-50589 analogs as novel Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. VER-50589 | Apoptosis | HSP | TargetMol [targetmol.com]

- 5. Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combined PARP inhibitors and small molecular inhibitors in solid tumor treatment (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In pursuit of synergy: An investigation of the PI3K/mTOR/MEK co-targeted inhibition strategy in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synergistic antitumor activity of pan-PI3K inhibition and immune checkpoint blockade in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synergistic Inhibition of PI3K and HSP90 Enhanced Antitumorigenic Efficacy in Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]

- 12. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. austinpublishinggroup.com [austinpublishinggroup.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

The Genesis of a Potent PARP Inhibitor: A Technical Guide to the Discovery and Chemical Synthesis of KU-0058684

For Immediate Release

A deep dive into the discovery, chemical synthesis, and preclinical profile of KU-0058684, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), is presented here for researchers, scientists, and professionals in the field of drug development. This technical guide consolidates available data, outlines detailed experimental protocols, and visualizes key pathways and workflows to provide a comprehensive resource on this significant molecule.

This compound emerged from research efforts aimed at developing potent inhibitors of the PARP enzyme family, key players in the cellular response to DNA damage. Its discovery marked a significant step in the exploration of phenanthridinone-based compounds as a promising scaffold for PARP inhibition.

Unveiling the Potency: Biological Activity of this compound

This compound has been identified as a highly potent inhibitor of PARP-1, a critical enzyme in the base excision repair (BER) pathway. Inhibition of PARP-1 by this compound leads to the accumulation of single-strand DNA breaks, which, during replication, can be converted into more lethal double-strand breaks. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, this accumulation of DNA damage can lead to synthetic lethality and targeted cancer cell death.

Quantitative analysis has demonstrated the sub-nanomolar potency of this compound against PARP-1.

| Target | IC50 (nM) |

| PARP-1 | 3.2 |

The Synthetic Pathway: Chemical Synthesis of this compound

The chemical synthesis of this compound, a substituted phenanthridinone, involves a multi-step process. While the specific, detailed synthesis of this compound is proprietary and not fully disclosed in the public domain, the general synthetic strategies for this class of compounds have been described in the scientific literature. The core phenanthridinone scaffold is typically constructed through transition metal-catalyzed cross-coupling reactions.

A plausible synthetic approach, based on published methodologies for similar compounds, is outlined below.

Mechanism of Action: Targeting the DNA Damage Response

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of PARP. In the context of DNA damage, PARP enzymes are recruited to sites of single-strand breaks. They catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other acceptor proteins, a process that recruits other DNA repair factors. By blocking this process, this compound prevents the efficient repair of single-strand breaks.

Experimental Protocols

PARP1 Inhibition Assay

The inhibitory activity of this compound against PARP-1 is typically determined using a biochemical assay. A standard protocol involves the following steps:

-

Reagents and Materials: Recombinant human PARP-1 enzyme, activated DNA (e.g., calf thymus DNA treated with a DNA damaging agent), NAD+ (substrate), and a detection reagent for PAR formation (e.g., anti-PAR antibody).

-

Assay Procedure:

-

The PARP-1 enzyme is incubated with activated DNA in an assay buffer.

-

Varying concentrations of this compound are added to the enzyme/DNA mixture.

-

The enzymatic reaction is initiated by the addition of NAD+.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).

-

The reaction is stopped, and the amount of PAR formed is quantified using an appropriate detection method (e.g., ELISA or a fluorescence-based method).

-

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable sigmoidal curve.

Cellular Proliferation Assay

The effect of this compound on the growth of cancer cell lines is assessed using a proliferation assay.

-

Cell Lines: A panel of cancer cell lines, including those with and without known defects in DNA repair pathways (e.g., BRCA1/2 mutant and wild-type).

-

Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are treated with a range of concentrations of this compound.

-

The cells are incubated for a period of time (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric or fluorometric reagent (e.g., MTT, resazurin, or CellTiter-Glo®).

-

-

Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 values are determined from the dose-response curves.

Future Directions

The potent and selective nature of this compound has established it as a valuable research tool for studying the role of PARP in DNA repair and as a foundational molecule for the development of clinically approved PARP inhibitors. Further research could focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of this compound and exploring its potential in combination with other anticancer agents to overcome resistance mechanisms.

This technical guide provides a snapshot of the key information available on this compound. As research in the field of PARP inhibition continues to evolve, a deeper understanding of this and similar molecules will undoubtedly contribute to the advancement of cancer therapy.

KU-0058684: A Potent Probe for Elucidating DNA Repair Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core, December 14, 2025 — The intricate network of DNA repair pathways is fundamental to maintaining genomic integrity and preventing tumorigenesis. Small molecule inhibitors that target key components of these pathways have become invaluable tools for dissecting these complex cellular processes. Among these, KU-0058684 has emerged as a highly potent and specific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), playing a crucial role in probing the mechanisms of DNA single-strand and double-strand break repair. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in studying DNA repair pathways, complete with quantitative data, detailed experimental protocols, and visual representations of the associated signaling cascades.

Probing PARP-1 Function in DNA Repair

This compound is a robust inhibitor of PARP-1, an enzyme critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] PARP-1 detects SSBs and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair factors to the site of damage.

Inhibition of PARP-1 by this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more cytotoxic DNA double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair, such as those with mutations in BRCA1 or BRCA2 genes, the accumulation of these DSBs cannot be efficiently repaired, leading to a synthetic lethal phenotype. This makes PARP inhibitors like this compound a promising therapeutic strategy for cancers with specific DNA repair defects.

Quantitative Efficacy of this compound

The potency of this compound as a PARP-1 inhibitor is well-documented, with a reported half-maximal inhibitory concentration (IC50) of 3.2 nM for the PARP-1 enzyme.[1] The cellular sensitivity to this compound is particularly pronounced in cancer cell lines with deficiencies in the HR pathway.

| Cell Line | Cancer Type | BRCA Status | This compound IC50 (nM) | Reference |

| CAPAN-1 | Pancreatic | BRCA2 mutant | 3.2 | (McCabe et al., 2005) |

Further research is needed to expand this table with IC50 values across a broader range of cancer cell lines to provide a more comprehensive sensitivity profile.

Investigating DNA Repair Pathways with this compound: Key Experimental Protocols

The following section details established methodologies to investigate the effects of this compound on DNA repair pathways.

PARP Activity Assay

This assay directly measures the enzymatic activity of PARP-1 and its inhibition by this compound.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing recombinant human PARP-1 enzyme, a DNA substrate (e.g., nicked DNA), and NAD+ (the substrate for PARP-1).

-

Inhibitor Treatment: Add varying concentrations of this compound to the reaction mixtures. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the reactions at 37°C to allow for PARP-1 activity.

-

Detection: The formation of PAR can be quantified using several methods, including:

-

Colorimetric Assay: Utilizes a biotinylated NAD+ substrate. The incorporated biotin (B1667282) is then detected with streptavidin-HRP and a colorimetric substrate.

-

Fluorometric Assay: Measures the decrease in NAD+ concentration or the production of nicotinamide, a byproduct of the PARP reaction.

-

-

Data Analysis: Calculate the percentage of PARP-1 inhibition for each concentration of this compound and determine the IC50 value.

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment with this compound, providing insights into its cytotoxic and cytostatic effects.

Protocol:

-

Cell Seeding: Plate single cells at a low density in multi-well plates.

-

Treatment: Treat the cells with a range of concentrations of this compound for a specified duration.

-

Incubation: Remove the drug and allow the cells to grow for 1-3 weeks, until visible colonies are formed.

-

Fixation and Staining: Fix the colonies with a solution such as methanol (B129727) or paraformaldehyde, and then stain with crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction of cells for each treatment condition relative to the untreated control.

Immunofluorescence for DNA Damage Markers (γH2AX and RAD51 Foci)

This technique visualizes the formation of DNA DSBs and the recruitment of key repair proteins to these sites.

-

γH2AX Foci Formation: Phosphorylation of the histone variant H2AX on serine 139 (γH2AX) is an early marker of DNA DSBs.

-

RAD51 Foci Formation: RAD51 is a key recombinase in the HR pathway, and its accumulation at sites of DNA damage indicates active HR repair.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound, alone or in combination with a DNA damaging agent (e.g., ionizing radiation or a topoisomerase inhibitor).

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

-

Primary Antibody Incubation: Incubate the cells with primary antibodies specific for γH2AX and/or RAD51.

-

Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies that recognize the primary antibodies.

-

Counterstaining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of γH2AX and RAD51 foci per nucleus.

Western Blotting for Phosphorylated Signaling Proteins

This method is used to detect changes in the phosphorylation status of key proteins in DNA damage signaling pathways, such as Chk1 and Chk2.

Protocol:

-

Cell Lysis: Treat cells with this compound and a DNA damaging agent, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-Chk1 Ser345). Also, probe for the total protein as a loading control.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein.

Visualizing the Impact of this compound on DNA Repair Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

References

Unveiling the Cellular Ripple Effect of PARP1 Inhibition by KU-0058684: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the cellular consequences of inhibiting Poly(ADP-ribose) polymerase 1 (PARP1) with the potent small molecule inhibitor, KU-0058684. We delve into the quantitative effects on cancer cell lines, detail the experimental methodologies for assessing these outcomes, and provide visual representations of the underlying biological pathways and experimental procedures.

Core Mechanism of Action: Exploiting Synthetic Lethality

This compound is a highly potent inhibitor of PARP-1, with an in vitro IC50 value of 3.2 nM.[1][2][3][4][5][6][7] Its mechanism of action is centered on the concept of "synthetic lethality". PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[8] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP1 by this compound leads to the accumulation of unrepaired SSBs.[8][9][10] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of HR-deficient cells to properly repair these DSBs results in genomic instability, cell cycle arrest, and ultimately, apoptosis.[9][11]

Quantitative Analysis of Cellular Response to this compound

The cellular sensitivity to this compound is particularly pronounced in cell lines with BRCA mutations. The following tables summarize the key quantitative data from various studies.

| Cell Line | Genotype | Parameter | Value | Reference |

| CAPAN-1 | BRCA2-deficient | SF50 | 7 nM | [1][3] |

| Various | Not Specified | IC50 (PARP-1) | 3.2 nM | [1][2][3][4][5][6][7] |

Table 1: Potency and Cytotoxicity of this compound. SF50 represents the concentration of the drug required to reduce cell survival by 50%. IC50 is the half-maximal inhibitory concentration.

| Cell Line | Treatment | Effect | Reference |

| ES cells | 24-hour exposure to this compound | Profound arrest of cells with a tetraploid DNA content, indicating arrest in the G2 or M phase of the cell cycle.[12] | [12] |

| ES cells | 48-hour treatment with this compound | Considerable increase in apoptosis, as shown by Annexin-V staining.[12] | [12] |

| Fanca-/-, Fancc-/-, Fanca-/-c-/- fibroblasts | 48-hour treatment with 1 µmol/L this compound | G2-M arrest, as analyzed by FACS.[13] | [13] |

Table 2: Effects of this compound on Cell Cycle and Apoptosis. ES cells refer to embryonic stem cells. Fanca, Fancc refer to Fanconi anemia complementation groups.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for key experiments used to characterize the cellular effects of this compound.

PARP1 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1.

Materials:

-

96-well FlashPlate

-

Recombinant PARP-1 enzyme

-

Activated DNA

-

PARP Cocktail (containing NAD+)

-

1x PARP Buffer

-

Strep-HRP

-

Chemiluminescent substrate (e.g., PeroxyGlow A and B)

-

This compound or other test compounds

-

Plate reader capable of measuring chemiluminescence

Procedure:

-

Add 50 μL of 1x PARP Buffer to each well of a 96-well plate and incubate for 30 minutes at room temperature.

-

Remove the buffer and add 25 μL of 1x PARP1 cocktail containing activated DNA and varying concentrations of this compound.

-

Initiate the reaction by adding 0.5 U/μL of PARP-1 enzyme to each well.

-

Incubate the plate for 60 minutes at room temperature.

-

Wash the wells twice with PBS containing 0.1% Triton X-100.

-

Add 50 μL of Strep-HRP to each well and incubate for 60 minutes.

-

Wash the wells twice.

-

Add equal volumes of PeroxyGlow A and B (100 μL total) to each well.

-

Immediately measure the chemiluminescence using a plate reader.

-

Calculate the IC50 value by performing a nonlinear curve fit of the data.[14][15][16]

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent, providing a measure of long-term cell survival.[17][18]

Materials:

-

Cell culture medium

-

6-well plates

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Crystal Violet staining solution (0.1% w/v)

-

Formaldehyde (4%)

-

This compound

Procedure:

-

Plate cells in 6-well plates at a low density (e.g., 500 cells per well) in triplicate and allow them to attach overnight.[19]

-

Treat the cells with increasing concentrations of this compound. For continuous exposure, the inhibitor is left in the medium for the duration of the experiment.[1][19]

-

Incubate the plates for 10-14 days to allow for colony formation.[13][19]

-

After the incubation period, wash the cells with PBS.

-

Fix the colonies with 4% Formaldehyde for 30 minutes.[19]

-

Stain the colonies with Crystal Violet solution for 1 hour.[19]

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically containing >50 cells) per well.

-

Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the untreated control.

Cell Cycle Analysis by Flow Cytometry

This method uses propidium (B1200493) iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cells treated with this compound

-

PBS

-

Trypsin-EDTA

-

Ice-cold 70% ethanol (B145695)

-

Propidium Iodide (PI)/RNase staining solution

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and wash once with ice-cold PBS.

-

Resuspend the cell pellet in 100 μL of PBS.

-

Add 900 μL of ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate for at least 30 minutes on ice.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in 250 μL of PI/RNase solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[20][21]

Apoptosis Assay using Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with this compound

-

PBS

-

Annexin V binding buffer

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Harvest both adherent and floating cells and wash them twice with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[22][23][24]

-

Incubate the cells for 15 minutes at room temperature in the dark.[22]

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Visualizing the Molecular and Experimental Landscape

Graphical representations are invaluable for understanding complex biological processes and experimental designs.

Caption: PARP1 inhibition by this compound in HR-deficient cells.

Caption: Workflow for a clonogenic survival assay.

Caption: Workflow for Annexin V/PI apoptosis assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. PARP-1 inhibitors: are they the long-sought genetically specific drugs for BRCA1/2-associated breast cancers? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Specific killing of BRCA2-deficient tumours with inhibitors of poly(ADP-ribose) polymerase | Semantic Scholar [semanticscholar.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of poly(ADP-ribose) polymerase down-regulates BRCA1 and RAD51 in a pathway mediated by E2F4 and p130 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. cancernetwork.com [cancernetwork.com]

- 11. PARP-1 inhibitors: are they the long-sought genetically specific drugs for BRCA1/2-associated breast cancers? [medsci.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of novel PARP1/NRP1 dual-targeting inhibitors with strong antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening [frontiersin.org]

- 16. Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A high-throughput chemical screen with FDA approved drugs reveals that the antihypertensive drug Spironolactone impairs cancer cell survival by inhibiting homology directed repair - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PARP inhibition sensitizes p53-deficient breast cancer cells to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Differential effects on p53-mediated cell cycle arrest vs. apoptosis by p90 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Influence of PARP, ATR, CHK1 Inhibitors on Premature Mitotic Entry and Genomic Instability in High-Grade Serous BRCAMUT and BRCAWT Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Chinese Journal of Cancer Research [cjcrcn.org]

- 24. Inhibitors of poly ADP-ribose polymerase (PARP) induce apoptosis of myeloid leukemic cells: potential for therapy of myeloid leukemia and myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of KU-0058684 on Cell Cycle Progression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KU-0058684, also known as luminespib (B612032) and NVP-AUY922, is a potent, second-generation, non-geldanamycin inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of a wide array of client proteins, many of which are integral to cell cycle regulation, signal transduction, and apoptosis. By inhibiting Hsp90, this compound leads to the proteasomal degradation of these client proteins, resulting in the disruption of critical cellular processes and ultimately inducing cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the effects of this compound and other Hsp90 inhibitors on cell cycle progression, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Hsp90 Inhibition and Cell Cycle Control

Hsp90 plays a pivotal role in the proper folding and conformational maturation of numerous proteins that are essential for cell cycle progression. These client proteins include key kinases and transcription factors that drive the cell through its different phases. Inhibition of Hsp90 by compounds like this compound disrupts this chaperone activity, leading to the misfolding, ubiquitination, and subsequent degradation of these client proteins. This degradation cascade is the primary mechanism by which Hsp90 inhibitors exert their anti-proliferative effects, including the induction of cell cycle arrest.

Quantitative Analysis of Cell Cycle Arrest Induced by Hsp90 Inhibitors

Treatment of cancer cells with Hsp90 inhibitors, including this compound and the structurally related compound ganetespib, consistently results in perturbations of the cell cycle. The specific phase of arrest can be cell-type dependent but a prominent G2/M arrest is frequently observed.[1][2][3][4][5]

Table 1: Effect of Ganetespib on Cell Cycle Distribution in Gastric Cancer Cells

| Cell Line | Treatment (Concentration, Time) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |

| AGS | Control | 55.3 | 32.1 | 12.6 | [2] |

| AGS | Ganetespib (500 nM, 24h) | 28.7 | 15.4 | 55.9 | [2] |

| N87 | Control | 60.2 | 28.5 | 11.3 | [2] |

| N87 | Ganetespib (500 nM, 24h) | 35.1 | 18.2 | 46.7 | [2] |

Table 2: Effect of Ganetespib on Cell Cycle Distribution in ErbB2+ Breast Cancer Cells

| Cell Line | Treatment (Concentration, Time) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |

| BT474 | Control | 58.7 | 29.3 | 12.0 | [5] |

| BT474 | Ganetespib (250 nM, 24h) | 42.1 | 15.8 | 42.1 | [5] |

| SKBR3 | Control | 51.2 | 34.5 | 14.3 | [5] |

| SKBR3 | Ganetespib (250 nM, 24h) | 30.9 | 18.6 | 50.5 | [5] |

Table 3: Effect of NVP-AUY922 (this compound) on Cell Cycle Distribution in Non-Small Cell Lung Cancer Cells

| Cell Line | Treatment (Concentration, Time) | % Change in G1 Phase | % Change in S Phase | % Change in G2 Phase | Reference |

| H1299 | NVP-AUY922 (11.4 µM, 72h) | ↓33.79% | ↑0.56% | ↑33.24% | [6] |

Signaling Pathways Modulated by this compound

The cell cycle arrest induced by this compound is a consequence of the degradation of key Hsp90 client proteins that regulate cell cycle transitions. The PI3K/Akt/mTOR pathway, which is central to cell proliferation and survival, is heavily reliant on Hsp90 for the stability of its components, including Akt.

Furthermore, Hsp90 inhibition directly impacts core cell cycle machinery. Several cyclin-dependent kinases (CDKs) and their regulatory cyclin partners are Hsp90 clients. Their degradation following treatment with this compound leads to cell cycle arrest at specific checkpoints. For instance, CDK1 (Cdc2), a key regulator of the G2/M transition, is a known Hsp90 client.[3] Its degradation contributes to the observed G2/M arrest.[7] Similarly, CDK4 and CDK6, which are crucial for the G1/S transition, are also dependent on Hsp90.[8][9][10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Remove the MTT-containing medium and add 100 µL of solubilization solution to each well.

-

Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

-

6-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentration of this compound for the specified time. Include a vehicle control.

-

Harvest the cells by trypsinization, collect the supernatant containing any floating cells, and pellet the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol is used to analyze the expression levels of key cell cycle proteins following treatment with this compound.

Materials:

-

6-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CDK1, anti-Cyclin B1, anti-p21, anti-p27, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described previously.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control like β-actin or GAPDH to normalize protein levels.

Conclusion

This compound and other Hsp90 inhibitors represent a promising class of anti-cancer agents that exert their effects through the disruption of multiple oncogenic signaling pathways. A key mechanism of their action is the induction of cell cycle arrest, frequently at the G2/M transition, by promoting the degradation of essential cell cycle regulatory proteins. The quantitative data and detailed protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the intricate effects of this compound on cell cycle progression and to evaluate its therapeutic potential. Further studies are warranted to fully elucidate the cell-type-specific responses and to optimize combination strategies with other anti-cancer agents.

References

- 1. Ganetespib induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ganetespib induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hsp90 inhibitors cause G2/M arrest associated with the reduction of Cdc25C and Cdc2 in lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential Regulation of G1 CDK Complexes by the Hsp90-Cdc37 Chaperone System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential Regulation of G1 CDK Complexes by the Hsp90-Cdc37 Chaperone System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Atomic structure of Hsp90:Cdc37:Cdk4 reveals Hsp90 regulates kinase via dramatic unfolding - PMC [pmc.ncbi.nlm.nih.gov]

The Role of KU-0058684 in Maintaining Genomic Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Genomic instability is a hallmark of cancer, and targeting the cellular machinery that maintains the integrity of our DNA has emerged as a promising therapeutic strategy. This technical guide delves into the role of KU-0058684, a potent small molecule inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), in the context of genomic stability. We will explore its mechanism of action, its effects on DNA repair pathways, and its potential as a therapeutic agent, particularly in cancers with deficiencies in homologous recombination. This guide provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with this compound's activity.

Introduction to this compound and Genomic Stability

Genomic stability is essential for the faithful transmission of genetic information from one generation of cells to the next. It is maintained by a complex network of DNA damage response (DDR) pathways that detect and repair DNA lesions, ensuring the integrity of the genome.[1][2][3] A key player in the DDR is the enzyme Poly (ADP-ribose) polymerase 1 (PARP-1). PARP-1 is a nuclear protein that acts as a DNA damage sensor, binding to single-strand breaks (SSBs) and initiating their repair through the base excision repair (BER) pathway.

This compound is a potent and specific inhibitor of PARP-1, with a half-maximal inhibitory concentration (IC50) of 3.2 nM.[4] By inhibiting PARP-1, this compound disrupts the efficient repair of SSBs. In cells with proficient homologous recombination (HR) repair, these unrepaired SSBs can be converted into double-strand breaks (DSBs) during DNA replication, which are then repaired by the HR pathway. However, in cancer cells with deficiencies in HR, such as those with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP-1 by this compound leads to the accumulation of DSBs that cannot be effectively repaired. This accumulation of DNA damage triggers cell cycle arrest and ultimately leads to apoptosis, a phenomenon known as synthetic lethality.[5][6][7] This targeted approach makes PARP inhibitors like this compound a promising therapeutic strategy for cancers with specific DNA repair defects.

Quantitative Data on the Efficacy of this compound

The efficacy of this compound has been evaluated in various preclinical models, particularly in cell lines with deficiencies in DNA repair pathways. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Genetic Background | Assay Type | Endpoint | This compound Concentration | Result | Reference |

| CAPAN-1 | BRCA2 mutant | Clonogenic Survival | SF50 | ~10 nM | Significant reduction in cell survival | --INVALID-LINK-- |

| BxPC-3 | BRCA2 wild-type | Clonogenic Survival | SF50 | >10 µM | Minimal effect on cell survival | --INVALID-LINK-- |

| V-C8 | BRCA2 deficient | Clonogenic Survival | SF50 | ~5 nM | High sensitivity to this compound | --INVALID-LINK-- |

| V-C8 + human BRCA2 | BRCA2 complemented | Clonogenic Survival | SF50 | >10 µM | Resistance to this compound | --INVALID-LINK-- |

Table 2: Effect of this compound on DNA Damage Markers